Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Compounds with trifluoromethyl groups (like -CF3) are important in the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Trifluoromethylpyridine (TFMP) and its intermediates are known to exhibit distinctive physical–chemical properties due to the presence of a fluorine atom and a carbon-containing pyridine .Scientific Research Applications
Organic Synthesis and Material Science
Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate was prepared to study its structural and spectroscopic properties, highlighting the importance of such compounds in understanding molecular behavior and potential applications in nonlinear optical properties and material science (Sheena Mary et al., 2014).
Medicinal Chemistry
The compound has been explored for its relevance in medicinal chemistry, particularly in the synthesis and structure-activity relationships of derivatives with potential biological activities. For example, diflunisal hydrazide-hydrazone derivatives were synthesized for screening against Mycobacterium tuberculosis and other pathogens, indicating the potential of such derivatives in developing new antimicrobial agents (Küçükgüzel et al., 2003).
Photophysical Studies
Substituent-dependent photoinduced intramolecular charge transfer (TICT) in N-aryl-substituted trans-4-aminostilbenes shows the intricate balance between molecular structure and photophysical properties, where such compounds can serve as models to understand the effect of substituents on molecular photochemistry (Yang et al., 2004).
Anticonvulsant Activity
The crystal structures of anticonvulsant enaminones reveal insights into the relationship between molecular conformation and biological activity, supporting the development of new therapeutic agents (Kubicki et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-14(21)9-2-4-10(13(20)7-9)8-3-5-12(16)11(6-8)15(17,18)19/h2-7,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQFJEKEHLXGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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